molecular formula C13H16N2O3 B558209 N-Boc-L-tert-Leucine CAS No. 62965-35-9

N-Boc-L-tert-Leucine

Cat. No.: B558209
CAS No.: 62965-35-9
M. Wt: 231.29 g/mol
InChI Key: ZCGHEBMEQXMRQL-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-L-tert-Leucine, also known as N-tert-Butoxycarbonyl-L-tert-leucine, is a derivative of L-tert-Leucine, a non-polar amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amine group of amino acids during peptide synthesis. This compound is a white to slightly yellow crystalline powder with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol .

Mechanism of Action

N-Boc-L-tert-Leucine, also known as Boc-Tle-OH, (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, Boc-L-tert-leucine, or (s)-n-(tert-butoxycarbonyl)-tert-leucine, is a derivative of the non-polar amino acid L-tert-Leucine . This compound has a variety of applications in biochemical research and drug synthesis .

Target of Action

It is known that the compound is used as a protective group for amines in organic synthesis . The Boc protective group can protect the amino group of the amino acid from non-specific reactions with other reactants .

Mode of Action

This compound acts as a protective group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection prevents the amino group from reacting non-specifically with other reactants during the synthesis process .

Biochemical Pathways

The compound plays a crucial role in the synthesis of chiral compounds . Its tert-butyl group exhibits significant hydrophobicity and steric hindrance, enabling effective control of molecular conformation in chemical reactions .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso, ethyl acetate, and methanol .

Result of Action

The primary result of this compound’s action is the formation of chiral compounds . Its significant hydrophobicity and steric hindrance allow it to effectively control molecular conformation in chemical reactions . This control leads to the formation of chiral compounds, which are crucial intermediates in the synthesis of various drugs .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . Exposure to light should be avoided as it can lead to decomposition . Furthermore, the compound’s solubility can be affected by the solvent used, which can impact its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-L-tert-Leucine can be synthesized from L-tert-Leucine and di-tert-butyl dicarbonate (Boc2O). The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-L-tert-Leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

N-Boc-L-tert-Leucine can be compared with other Boc-protected amino acids, such as:

  • N-Boc-L-Leucine
  • N-Boc-L-Isoleucine
  • N-Boc-L-Valine

Uniqueness

This compound is unique due to its tert-butyl group, which provides greater steric hindrance and hydrophobicity compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of chiral compounds and in applications requiring precise control of molecular conformation .

List of Similar Compounds

Properties

IUPAC Name

(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFZIPCTFBPFLX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62965-35-9
Record name N-tert-Butoxycarbonyl-L-tert-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62965-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062965359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(tert-butoxycarbonyl)-3-methyl-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pyrrolidine-1,2-dicarboxylic acid 1-benzyl ester (30.0 g, 121 mmol) was dissolved in DCM (180 mL). The solution was cooled to 0° C. and N-methyl-morpholine (12.8 g, 127 mmol) was added over a period of 10 mins. The solution was then cooled to −15° C. and the ethyl chloroformate (13.7 g, 126 mmol) in DCM (30 mL) was added dropwise. The solution was then stirred for 2 hours at −25° C. Next, the solution was placed under NH3 (g) while maintaining the temperature below −20° C. The reaction mixture was then stirred for 1 hour while allowing the temperature to return to 0° C. The solution was poured in H2O (120 mL) and the organic layer was partitioned from the aqueous layer. The organic layer was then washed with 1N HCl (2×50 mL), 1N NaHCO3 (2×50 mL), dried over MgSO4 and concentrated under vacuo to afford 27.8 g (88%) of 2-carbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, as a colorless oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-L-tert-Leucine
Reactant of Route 2
Reactant of Route 2
N-Boc-L-tert-Leucine
Reactant of Route 3
N-Boc-L-tert-Leucine
Reactant of Route 4
Reactant of Route 4
N-Boc-L-tert-Leucine
Reactant of Route 5
Reactant of Route 5
N-Boc-L-tert-Leucine
Reactant of Route 6
N-Boc-L-tert-Leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.